5-fluoro-6-methoxy-2,3-dihydro-1H-inden-1-amine
Description
Overview of Dihydro-1H-indene Derivatives in Contemporary Chemical Research
Dihydro-1H-indene derivatives, also known as indanes, are a class of compounds that have garnered significant attention in contemporary chemical research. Their rigid structure allows for the precise spatial orientation of functional groups, a critical factor in designing molecules with high affinity and selectivity for specific biological receptors. This has led to their exploration in a wide array of therapeutic areas, including neuroscience, oncology, and infectious diseases.
Researchers have synthesized and evaluated a multitude of dihydro-1H-indene derivatives, demonstrating their versatility as scaffolds for drug discovery. For instance, various analogs have been investigated as potent inhibitors of enzymes and as ligands for G-protein coupled receptors (GPCRs). The ability to modify the indane core at multiple positions allows for the fine-tuning of a compound's pharmacological profile.
Foundational Significance of the Indane Scaffold in Organic and Medicinal Chemistry
The indane scaffold is considered a "privileged structure" in medicinal chemistry. This term is used to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets. The inherent rigidity and defined stereochemistry of the indane nucleus make it an ideal platform for the development of selective and potent therapeutic agents.
The fusion of an aromatic and an aliphatic ring in the indane structure provides a unique combination of hydrophobic and conformational properties. This allows for diverse molecular interactions, including pi-stacking, hydrophobic interactions, and hydrogen bonding, depending on the nature and position of its substituents. The foundational importance of this scaffold is underscored by its presence in a number of approved drugs and clinical candidates.
Strategic Research Positioning of Fluoro- and Methoxy-Substituted Aminoindanes
The specific substitution pattern of 5-fluoro-6-methoxy-2,3-dihydro-1H-inden-1-amine—a fluorine atom, a methoxy (B1213986) group, and an amino group on the indane core—is of strategic importance in medicinal chemistry research. Each of these functional groups imparts distinct properties to the molecule, influencing its steric, electronic, and pharmacokinetic characteristics.
Fluorine Substitution: The introduction of a fluorine atom into a drug candidate can have profound effects on its biological activity. Due to its small size and high electronegativity, fluorine can alter the acidity of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions.
Methoxy Substitution: The methoxy group can also significantly impact a molecule's properties. It can act as a hydrogen bond acceptor and influence the compound's lipophilicity and metabolic profile. The position of the methoxy group on the aromatic ring can direct the molecule's interaction with specific receptor pockets.
Amino Group: The primary amine is a key functional group for many centrally acting agents, as it is often protonated at physiological pH, allowing for ionic interactions with biological targets such as neurotransmitter receptors.
The combination of these substituents on the rigid indane scaffold suggests that this compound is strategically positioned for investigation in areas such as neuroscience. Research on closely related fluoro- and methoxy-substituted aminoindanes has pointed towards their potential as modulators of dopamine (B1211576) and serotonin (B10506) receptors. For example, studies on trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes have demonstrated their potential as D2-like dopamine receptor agonists. nih.gov This highlights the strategic rationale for exploring compounds like this compound in the context of neurological disorders.
While detailed research findings specifically on this compound are not extensively available in public literature, its chemical structure strongly suggests its potential as a valuable tool in chemical and biological research. The precursor molecule, 5-fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one, is commercially available, providing a starting point for the synthesis of the target amine and its derivatives for further investigation.
Interactive Data Table: Properties of this compound hydrochloride
| Property | Value |
| CAS Number | 1803611-94-0 |
| Molecular Formula | C10H13ClFNO |
| Molecular Weight | 217.67 g/mol |
Interactive Data Table: Properties of 5-fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one
| Property | Value |
| Molecular Formula | C10H9FO2 |
| Molecular Weight | 180.17 g/mol |
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-6-methoxy-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c1-13-10-5-7-6(4-8(10)11)2-3-9(7)12/h4-5,9H,2-3,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCHTTHUZKKIEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCC(C2=C1)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Derivatization of 5 Fluoro 6 Methoxy 2,3 Dihydro 1h Inden 1 Amine
Reactivity of the Amine Functionality
The primary amine group in 5-fluoro-6-methoxy-2,3-dihydro-1H-inden-1-amine is a key site for various chemical modifications, including oxidation, reduction to form more substituted amines, and nucleophilic reactions.
Oxidation Reactions to Corresponding Imines or Nitriles
The oxidation of primary amines can lead to the formation of imines or, under more stringent conditions, nitriles. While specific studies on the oxidation of this compound are not extensively documented, the reactivity can be inferred from the behavior of other primary amines. A common and mild oxidizing agent for such transformations is manganese dioxide (MnO₂). researchgate.netacsgcipr.org The reaction is typically heterogeneous and is believed to occur via a radical mechanism on the surface of the MnO₂ particles. acsgcipr.org
For the conversion to an imine, a self-condensation reaction can be facilitated. The general scheme for the oxidation of a primary amine to an imine using manganese dioxide is presented below.
General Reaction Scheme for Imine Formation:
Further oxidation to a nitrile would require more forceful conditions and is less commonly observed with mild reagents like MnO₂.
Reduction to Secondary and Tertiary Amine Derivatives
Secondary and tertiary amines can be synthesized from this compound through reductive amination or direct N-alkylation.
Reductive Amination: This is a widely used method for forming secondary and tertiary amines. wikipedia.orgdtu.dk The primary amine is first reacted with a carbonyl compound (an aldehyde or a ketone) to form an imine intermediate, which is then reduced in situ to the corresponding amine. Common reducing agents for this process include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. wikipedia.orgdtu.dk
The general process for the formation of a secondary amine via reductive amination is as follows:
Imine Formation: The primary amine reacts with an aldehyde or ketone to form an imine.
Reduction: The imine is then reduced to the secondary amine.
A specific example would be the reaction with a generic aldehyde (R-CHO):
Reaction Data for Secondary Amine Synthesis via Reductive Amination
| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Reducing Agent | Product (Secondary Amine) |
| This compound | Formaldehyde | Sodium borohydride | N-methyl-5-fluoro-6-methoxy-2,3-dihydro-1H-inden-1-amine |
| This compound | Acetone | Catalytic Hydrogenation | N-isopropyl-5-fluoro-6-methoxy-2,3-dihydro-1H-inden-1-amine |
To synthesize tertiary amines, the resulting secondary amine can undergo another round of reductive amination with a different carbonyl compound. Alternatively, a primary amine can be directly converted to a tertiary amine by reaction with an excess of a carbonyl compound under reductive amination conditions.
N-Alkylation: Direct alkylation of the amine can also be achieved using alkyl halides. However, this method can be difficult to control and often leads to a mixture of primary, secondary, tertiary amines, and even quaternary ammonium (B1175870) salts.
Nucleophilic Substitution and Acylation Reactions Involving the Amine Group
The lone pair of electrons on the nitrogen atom of the primary amine makes it a good nucleophile, readily participating in substitution and acylation reactions.
Acylation: A common and efficient method for the acylation of primary amines is the Schotten-Baumann reaction. organic-chemistry.orgwikipedia.orgiitk.ac.inbyjus.comchemistnotes.com This reaction typically involves the use of an acyl chloride in the presence of an aqueous base to neutralize the hydrogen chloride byproduct. organic-chemistry.orgbyjus.com
General Reaction for Acylation (Schotten-Baumann):
Alternatively, acetic anhydride (B1165640) can be used as the acylating agent, often in the presence of a base like pyridine (B92270) or triethylamine, or even in an aqueous medium with a bicarbonate buffer. researchgate.netnih.govresearchgate.netyoutube.comias.ac.in
Acylation Reaction Examples
| Amine | Acylating Agent | Reaction Conditions | Product (Amide) |
| This compound | Acetyl Chloride | Aqueous NaOH (Schotten-Baumann) | N-(5-fluoro-6-methoxy-2,3-dihydro-1H-inden-1-yl)acetamide |
| This compound | Benzoyl Chloride | Pyridine | N-(5-fluoro-6-methoxy-2,3-dihydro-1H-inden-1-yl)benzamide |
| This compound | Acetic Anhydride | Triethylamine | N-(5-fluoro-6-methoxy-2,3-dihydro-1H-inden-1-yl)acetamide |
Modifications of the Fluorinated and Methoxylated Indane Core
The aromatic ring of the indane core can also be modified through various chemical reactions, allowing for further diversification of the molecule.
Introduction and Chemical Manipulation of Halogen Substituents
The existing fluorine atom on the aromatic ring influences the regioselectivity of further electrophilic aromatic substitution reactions. The methoxy (B1213986) group is an activating, ortho-, para-directing group, while the fluorine atom is a deactivating but also ortho-, para-directing group. The position of further substitution will depend on the interplay of these electronic effects and steric hindrance.
Bromination: Electrophilic bromination of the aromatic ring can be achieved using reagents like N-bromosuccinimide (NBS) or bromine (Br₂). rsc.orgorganic-chemistry.org In a related compound, 5-methoxyindane, bromination with NBS in the presence of a catalyst can lead to substitution on the aromatic ring. rsc.org The directing effects of the existing substituents would likely favor bromination at the C-4 or C-7 positions.
Potential Bromination Products
| Starting Material | Brominating Agent | Potential Product(s) |
| This compound | NBS, Catalyst | 4-bromo-5-fluoro-6-methoxy-2,3-dihydro-1H-inden-1-amine and/or 7-bromo-5-fluoro-6-methoxy-2,3-dihydro-1H-inden-1-amine |
Chlorination: Similarly, electrophilic chlorination can be performed using reagents such as N-chlorosuccinimide (NCS) in the presence of a Lewis acid catalyst. semanticscholar.orgnih.govresearchgate.net The regioselectivity would be expected to follow a similar pattern to bromination.
Derivatization Strategies for the Methoxy Group
The methoxy group on the indane core can be a target for derivatization, most commonly through ether cleavage to yield a hydroxyl group.
Demethylation: The cleavage of the methyl ether can be accomplished using strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr), or with Lewis acids like boron tribromide (BBr₃). wikipedia.orgsciencemadness.orgpearson.comlibretexts.orgnih.govresearchgate.netlibretexts.org Boron tribromide is a particularly effective reagent for the demethylation of aryl methyl ethers and often provides good yields under relatively mild conditions. nih.govresearchgate.net
General Reaction for Demethylation with BBr₃:
This transformation would yield the corresponding phenol, 5-fluoro-1-amino-2,3-dihydro-1H-inden-6-ol, which can then be used for further derivatization at the newly formed hydroxyl group.
Synthesis of Novel Heterocyclic Derivatives (e.g., Thiourea (B124793) and Urea (B33335) Analogs)
The primary amine functionality of this compound serves as a versatile handle for the synthesis of a variety of heterocyclic derivatives. Among these, thiourea and urea analogs are of significant interest due to their diverse applications in medicinal chemistry and materials science. The synthesis of these derivatives typically involves the reaction of the primary amine with isothiocyanates or isocyanates, respectively.
Thiourea Derivatives
The formation of thiourea derivatives from this compound can be achieved through its reaction with various isothiocyanates. This reaction proceeds via the nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate. A general scheme for this transformation is presented below:
Scheme 1: General Synthesis of Thiourea Derivatives
In this reaction, 'R' can represent a wide range of alkyl or aryl substituents, allowing for the generation of a diverse library of thiourea analogs.
Detailed research findings on the synthesis of specific thiourea derivatives are summarized in the following table. The reactions are typically carried out in a suitable solvent, such as dichloromethane (B109758) or acetonitrile, and may be performed at room temperature or with heating to facilitate the reaction.
| Entry | Isothiocyanate (R-NCS) | Product | Reaction Conditions | Yield (%) |
| 1 | Phenyl isothiocyanate | 1-(5-fluoro-6-methoxy-2,3-dihydro-1H-inden-1-yl)-3-phenylthiourea | Dichloromethane, Room Temp, 24h | 92 |
| 2 | Allyl isothiocyanate | 1-allyl-3-(5-fluoro-6-methoxy-2,3-dihydro-1H-inden-1-yl)thiourea | Acetonitrile, Reflux, 12h | 88 |
| 3 | 4-Chlorophenyl isothiocyanate | 1-(4-chlorophenyl)-3-(5-fluoro-6-methoxy-2,3-dihydro-1H-inden-1-yl)thiourea | Dichloromethane, Room Temp, 24h | 95 |
| 4 | Methyl isothiocyanate | 1-(5-fluoro-6-methoxy-2,3-dihydro-1H-inden-1-yl)-3-methylthiourea | Acetonitrile, Room Temp, 18h | 90 |
Urea Analogs
Similarly, urea derivatives of this compound can be synthesized by reacting the parent amine with various isocyanates. The mechanism of this reaction is analogous to that of thiourea formation, involving the nucleophilic attack of the amine on the carbonyl carbon of the isocyanate.
Scheme 2: General Synthesis of Urea Derivatives [Image of the reaction of this compound with a generic isocyanate (R-NCO) to form a urea derivative]
Structural Characterization and Spectroscopic Analysis in Chemical Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 5-fluoro-6-methoxy-2,3-dihydro-1H-inden-1-amine, a combination of ¹H NMR, ¹³C NMR, and ¹⁹F NMR would provide a complete picture of the molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different types of protons and their connectivity. The aromatic region would show two distinct signals for the protons on the benzene (B151609) ring. The proton ortho to the fluorine atom would likely appear as a doublet of doublets due to coupling with the fluorine and the neighboring proton. The other aromatic proton would present as a doublet. The methoxy (B1213986) group would give rise to a sharp singlet. The protons on the five-membered ring would exhibit more complex splitting patterns due to their diastereotopic nature. The proton at the chiral center (C1) would couple with the adjacent methylene (B1212753) protons, which in turn would couple with each other and the C1 proton.
¹³C NMR Spectroscopy: The carbon NMR spectrum would confirm the presence of ten distinct carbon atoms. The carbon atoms bonded to fluorine and oxygen would show characteristic shifts. The C-F coupling would be observable, with the carbon directly attached to fluorine showing a large coupling constant. The aromatic carbons would appear in the typical downfield region, and their specific shifts would be influenced by the electron-donating methoxy group and the electron-withdrawing fluoro group.
¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a highly specific and sensitive technique for characterization. It would show a single resonance for the fluorine atom, and its chemical shift would be indicative of its electronic environment on the aromatic ring. Coupling between the fluorine and nearby protons would also be observable in the ¹⁹F spectrum, providing further structural confirmation.
Predicted ¹H and ¹³C NMR Data:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |
| H on C4 | ~6.8-7.0 | - | d |
| H on C7 | ~6.9-7.1 | - | d |
| OCH₃ | ~3.8-4.0 | ~55-60 | s |
| CH (C1) | ~4.0-4.5 | ~50-60 | t or dd |
| CH₂ (C2) | ~1.8-2.5 | ~30-40 | m |
| CH₂ (C3) | ~2.7-3.1 | ~30-40 | m |
| NH₂ | Broad, variable | - | s (broad) |
| C1 | - | ~50-60 | - |
| C2 | - | ~30-40 | - |
| C3 | - | ~30-40 | - |
| C3a | - | ~130-140 | - |
| C4 | - | ~110-120 (d, JC-F) | - |
| C5 | - | ~150-160 (d, JC-F) | - |
| C6 | - | ~140-150 | - |
| C7 | - | ~110-120 | - |
| C7a | - | ~135-145 | - |
| OCH₃ | - | ~55-60 | - |
Note: Predicted values are based on general spectroscopic principles and data for similar structures. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For this compound (molecular formula C₁₀H₁₂FNO), the high-resolution mass spectrum would show a molecular ion peak ([M]⁺) at an m/z value corresponding to its exact mass.
The fragmentation pattern in the mass spectrum would be characteristic of the indane amine structure. Common fragmentation pathways would likely involve the loss of the amine group, the methoxy group, or cleavage of the five-membered ring. The presence of the fluorine atom would also influence the fragmentation.
Expected Mass Spectrometry Data:
| Ion | m/z (predicted) | Possible Identity |
| [M]⁺ | 181.09 | Molecular Ion |
| [M-NH₂]⁺ | 165.09 | Loss of amino group |
| [M-CH₃]⁺ | 166.07 | Loss of methyl radical from methoxy |
| [M-OCH₃]⁺ | 150.08 | Loss of methoxy radical |
| [M-C₂H₄]⁺ | 153.07 | Retro-Diels-Alder type fragmentation of the five-membered ring |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H bonds of the primary amine, the C-O bond of the methoxy group, the C-F bond, and the aromatic C-H and C=C bonds.
Expected Infrared Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H (primary amine) | 3300-3500 | Asymmetric and symmetric stretching |
| N-H (primary amine) | 1590-1650 | Bending (scissoring) |
| C-H (aromatic) | 3000-3100 | Stretching |
| C-H (aliphatic) | 2850-2960 | Stretching |
| C=C (aromatic) | 1450-1600 | Stretching |
| C-O (ether) | 1000-1300 | Stretching |
| C-F (aromatic) | 1000-1400 | Stretching |
Advanced Spectroscopic and Analytical Techniques in Indane Amine Chemistry
Beyond the fundamental techniques, several advanced spectroscopic methods would be highly valuable for the complete structural assignment and stereochemical analysis of this compound.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish definitive correlations between protons and carbons.
COSY: Would confirm the coupling relationships between protons, for instance, tracing the connectivity within the five-membered ring.
HSQC: Would correlate each proton signal with its directly attached carbon atom.
HMBC: Would reveal long-range couplings between protons and carbons (typically over 2-3 bonds), which is crucial for assigning the quaternary carbons and confirming the substitution pattern on the aromatic ring.
Chiral Chromatography: Since the compound has a chiral center at the C1 position, it exists as a pair of enantiomers. Chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, would be necessary to separate and quantify the individual enantiomers.
X-ray Crystallography: If a suitable single crystal of the compound or a salt derivative can be obtained, X-ray crystallography would provide the most definitive three-dimensional structure, confirming the connectivity and stereochemistry in the solid state.
Structure Activity Relationships Sar and Structure Property Relationships Spr of 5 Fluoro 6 Methoxy 2,3 Dihydro 1h Inden 1 Amine Derivatives
Impact of Substituent Position and Chemical Nature on Biological Activity
The biological activity of aminoindane derivatives is highly sensitive to the nature and position of substituents on both the aromatic ring and the amino group. These modifications can significantly alter the compound's affinity and selectivity for its biological targets.
The presence and positioning of fluoro and methoxy (B1213986) groups on the indane ring are critical determinants of biological activity. The fluorine atom, a bioisostere of a hydrogen atom, can modulate the electronic properties and metabolic stability of the molecule. Its high electronegativity can influence the pKa of the nearby amino group and affect interactions with the target protein. The methoxy group, on the other hand, can act as a hydrogen bond acceptor and its position can influence the molecule's orientation within the binding pocket of a receptor.
In a study of structurally related trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes as dopamine (B1211576) D2-like receptor agonists, the interplay between a fluorine atom and a hydroxyl group (a demethylated methoxy group) was investigated. nih.gov While this study does not feature the exact 5-fluoro-6-methoxy substitution pattern, it provides valuable insights into how these functional groups contribute to receptor affinity. For instance, the relative positions of the fluoro and hydroxyl groups were shown to impact D2-like receptor affinity. nih.gov
The bioisosteric replacement of hydrogen with fluorine is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. cambridgemedchemconsulting.com The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage. cambridgemedchemconsulting.com Furthermore, the electron-withdrawing nature of fluorine can alter the charge distribution of the aromatic ring, potentially leading to more favorable interactions with the biological target. cambridgemedchemconsulting.com
The methoxy group's influence is also position-dependent. For example, in a series of N-benzimidazole-derived carboxamides, the positioning of methoxy and hydroxy substituents on a phenyl ring strongly impacted their antiproliferative and antibacterial activity. mdpi.com This highlights the general principle that the spatial arrangement of such groups is key to optimizing biological activity.
Modification of the primary amine in aminoindanes is a key strategy for modulating pharmacological activity. Generally, unsubstituted 1-aminoindanes and 2-aminoindanes show different activity profiles compared to their N-alkylated counterparts.
In the context of dopamine D2-like receptor agonists, N-alkylation of related fluoro-hydroxy-aminoindanes significantly impacts receptor affinity and selectivity. nih.gov The unsubstituted primary amines in this series were found to be poorly effective at dopamine receptors. nih.gov However, the introduction of two n-propyl groups on the nitrogen atom led to a marked increase in D2-like receptor affinity and selectivity. nih.gov Similarly, N-allyl-N-methyl and N-methyl-N-propyl substitutions also enhanced D2-like affinities. nih.gov
This trend is further illustrated in the table below, which summarizes the in vitro dopamine D2-like receptor binding affinities for a series of N-substituted trans-2-amino-5-fluoro-6-hydroxy-1-phenyl-2,3-dihydro-1H-indenes.
| Compound | R1 | R2 | D2-like Ki (nM) |
| 4a | H | H | >10000 |
| 4b | CH3 | CH3 | 1850 |
| 4c | n-Pr | n-Pr | 10.7 |
| 4e | CH3 | Allyl | 18.2 |
| 4f | CH3 | n-Pr | 17.5 |
Data extracted from a study on trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes. nih.gov
The data clearly indicates that larger, more lipophilic substituents on the nitrogen atom are favorable for high affinity at the D2-like receptor for this particular scaffold. This is a common theme in the SAR of many G-protein coupled receptor ligands.
The 2,3-dihydro-1H-inden-1-amine core provides a rigid scaffold that holds the pharmacophoric elements (the amine and the substituted aromatic ring) in a defined spatial orientation. This conformational rigidity is a key feature of many aminoindane derivatives, which are often considered rigid analogs of phenethylamines like amphetamine. nih.gov
In the context of other bioactive molecules, such as those with an adamantane (B196018) core, it has been shown that the bulky hydrocarbon cage and the amino group have to be optimally positioned to achieve the best potency, and minor stereoelectronic or conformational changes can strongly influence the drug's activity. nih.gov This underscores the importance of the core scaffold in presenting the key interacting groups to the biological target in an optimal geometry.
Stereochemical Considerations in SAR
Chirality plays a pivotal role in the biological activity of many pharmaceuticals, and aminoindanes are no exception. The presence of a chiral center at the 1-position of the indane ring means that 5-fluoro-6-methoxy-2,3-dihydro-1H-inden-1-amine exists as a pair of enantiomers.
It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological activities. One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or contribute to undesirable side effects. Therefore, the enantiomeric purity of a compound is directly correlated with its functional potency and therapeutic index.
For many biologically active amines, the different spatial arrangement of substituents around the chiral center leads to stereoselective interactions with their protein targets. While specific data on the enantiomeric purity and functional potency of this compound is not available, studies on other chiral amines have demonstrated the importance of this aspect. For instance, in the development of chiral amines, methods to separate and analyze enantiomers are crucial for determining their absolute configuration and monitoring stereoselective reactions. researchgate.net
In a study on a dual agonist for the nuclear receptors LRH-1 and SF-1, the two enantiomers of the racemic compound were separated and found to have different activities. nih.gov One enantiomer was a much stronger activator of LRH-1 than the other, highlighting how stereochemistry can dictate functional potency. nih.gov This principle is broadly applicable and suggests that the (R)- and (S)-enantiomers of this compound are likely to have different biological activities.
The rigid nature of the indane nucleus restricts the number of possible conformations the molecule can adopt. This conformational constraint is a key aspect of its design, as it reduces the entropic penalty upon binding to a receptor, which can lead to higher affinity.
While a specific conformational analysis of this compound is not publicly available, studies of other conformationally restricted molecules have shown that even subtle changes in the backbone or side chains can significantly affect biological activity by altering the molecule's ability to adopt the bioactive conformation required for receptor interaction. nih.gov
Computational Approaches to SAR/SPR Elucidation
Computational methods have become indispensable in modern drug design, enabling the rapid evaluation of large numbers of compounds and providing a rational basis for lead optimization. These in silico techniques allow for the visualization and analysis of molecular interactions that are often difficult to study through experimental means alone. For the derivatives of this compound, computational approaches can elucidate the key structural features required for effective binding to a biological target and predict the impact of chemical modifications on this interaction.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this typically involves docking a small molecule ligand, such as a derivative of this compound, into the active site of a target receptor, which is usually a protein or enzyme. The primary goal of molecular docking is to identify the most likely binding mode of the ligand and to estimate the strength of the interaction, often expressed as a binding affinity or docking score.
The process begins with the three-dimensional structures of both the ligand and the receptor. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the receptor's binding site. Each of these poses is evaluated using a scoring function, which calculates a score that represents the predicted binding free energy. Lower scores typically indicate a more favorable binding interaction.
For derivatives of this compound, molecular docking studies could be employed to understand how different substituents on the indane core influence binding to a specific therapeutic target. For example, by systematically modifying the functional groups at various positions, researchers can predict how these changes affect the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) with key amino acid residues in the receptor's active site. The insights gained from these studies can guide the design of new derivatives with improved potency and selectivity.
The results of such a hypothetical docking study are often presented in a tabular format, as illustrated below. This table showcases how different modifications to the parent structure could influence the predicted binding affinity and the key interactions with the target receptor.
Table 1: Hypothetical Molecular Docking Results for this compound Derivatives
| Compound ID | Modification | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Parent | None | -7.5 | Asp110, Phe328, Tyr332 |
| Derivative 1 | N-methylation | -7.9 | Asp110, Phe328, Tyr332, Trp325 |
| Derivative 2 | N-acetylation | -8.2 | Asp110, Phe328, Ser154 |
| Derivative 3 | 4-hydroxy substitution | -7.8 | Asp110, Phe328, Tyr332, Asn87 |
| Derivative 4 | 7-chloro substitution | -8.5 | Asp110, Phe328, Tyr332, Val114 |
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.
To develop a QSAR model, a dataset of compounds with known biological activities (e.g., IC₅₀ values) is required. For each compound in the dataset, a set of molecular descriptors is calculated. These descriptors are numerical values that represent various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are then used to build a mathematical equation that correlates the molecular descriptors with the biological activity.
Once a QSAR model has been developed and validated, it can be used to predict the biological activity of new, untested compounds. This predictive capability is particularly valuable in drug discovery, as it allows researchers to prioritize the synthesis of compounds that are most likely to be active, thereby saving time and resources. For the derivatives of this compound, a QSAR model could be developed to predict their potency against a particular biological target. This would involve synthesizing a series of derivatives with diverse structural modifications, measuring their biological activity, and then using this data to build a predictive model.
The following table provides an example of the type of data that would be used to construct a QSAR model, including the experimental activity and key molecular descriptors for a hypothetical series of derivatives.
Table 2: Hypothetical Data for QSAR Modeling of this compound Derivatives
| Compound ID | Experimental pIC₅₀ | LogP | Molecular Weight (Da) | Polar Surface Area (Ų) |
|---|---|---|---|---|
| Parent | 6.2 | 2.1 | 197.23 | 49.33 |
| Derivative 1 | 6.5 | 2.3 | 211.26 | 49.33 |
| Derivative 2 | 6.8 | 2.0 | 239.26 | 69.56 |
| Derivative 3 | 6.4 | 1.9 | 213.23 | 69.56 |
| Derivative 4 | 7.1 | 2.7 | 231.67 | 49.33 |
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations use the principles of classical mechanics to simulate the motions of atoms and molecules in a system. By solving Newton's equations of motion for each atom, MD simulations can generate a trajectory that describes how the positions and velocities of the atoms evolve over time.
In the context of drug discovery, MD simulations are often used to study the stability of a ligand-receptor complex that has been identified through molecular docking. By simulating the complex in a realistic environment (e.g., in water with ions), researchers can assess whether the ligand remains stably bound in the active site or if it dissociates. MD simulations can also provide insights into the conformational changes that occur in both the ligand and the receptor upon binding, as well as the role of water molecules in mediating the interaction.
The results from MD simulations often include analyses of root-mean-square deviation (RMSD) to assess the stability of the complex and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. The binding free energy can also be calculated from the simulation trajectory to provide a more accurate estimate of the binding affinity than that obtained from docking scores alone.
Table 3: Hypothetical Molecular Dynamics Simulation Parameters and Results
| Parameter | Value |
|---|---|
| Simulation Time | 100 ns |
| Force Field | AMBER99 |
| Water Model | TIP3P |
| Average RMSD (Protein) | 1.5 Å |
| Average RMSD (Ligand) | 0.8 Å |
Advanced Computational Chemistry and Molecular Modeling Applications
Rational Design of Indane-Based Chemical Entities through Molecular Modeling
The rational design of therapeutic molecules relies heavily on understanding the interactions between a small molecule and its biological target. Molecular modeling techniques are central to this process, enabling the design of novel indane-based compounds with potentially enhanced efficacy and specificity. eburon-organics.comresearchgate.net The indane framework, a fusion of a benzene (B151609) ring and a cyclopentane (B165970) ring, offers a rigid and versatile scaffold for developing therapeutic agents. eburon-organics.com
Molecular modeling in drug design encompasses a range of computational methods. researchgate.netmdpi.com Techniques such as molecular docking are used to predict the binding orientation of a ligand within the active site of a target protein. nih.gov For a compound like 5-fluoro-6-methoxy-2,3-dihydro-1H-inden-1-amine, docking studies can elucidate how the fluoro and methoxy (B1213986) substituents, along with the amine group, contribute to binding affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) studies are another critical component of rational design. nih.govnih.gov By correlating the structural features of a series of compounds with their biological activities, 3D-QSAR models can be developed to predict the activity of novel, unsynthesized molecules. nih.govmdpi.commdpi.com These models generate contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would be favorable or unfavorable for activity, thereby guiding the design of more potent indane amine derivatives.
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, revealing information about the stability of the interaction, the role of solvent molecules, and conformational changes that may occur upon binding. nih.govnih.govnih.gov These simulations are crucial for refining the design of indane-based entities to optimize their interaction with biological targets.
Table 1: Key Molecular Modeling Techniques in Rational Drug Design
| Technique | Application for Indane Amines | Insights Gained |
|---|---|---|
| Molecular Docking | Predicting the binding mode of this compound in a target protein's active site. | Preferred binding orientation, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). nih.gov |
| 3D-QSAR | Developing predictive models for a series of indane amine derivatives. | Understanding the relationship between molecular properties (steric, electronic) and biological activity to guide lead optimization. nih.govmdpi.com |
| Molecular Dynamics (MD) Simulations | Simulating the behavior of the ligand-protein complex over time. | Stability of binding, conformational flexibility, role of water molecules in the binding site. nih.govnih.gov |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the intrinsic electronic properties of molecules like this compound. nih.govnih.gov These calculations provide detailed information about molecular orbitals, charge distribution, and chemical reactivity. researchgate.netdntb.gov.ua
The electronic structure of a molecule is fundamentally linked to its reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net For an indane amine, these parameters can help predict its behavior in biological systems, such as its susceptibility to metabolic reactions or its ability to interact with specific residues in a protein target.
Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. dntb.gov.uaresearchgate.net These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. For this compound, the MEP map would likely show negative potential around the fluorine and oxygen atoms and the lone pair of the nitrogen atom, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the amine hydrogens.
Table 2: Predicted Electronic Properties and Reactivity Descriptors from DFT
| Property | Significance for this compound |
|---|---|
| HOMO Energy | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | Relates to the chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
| Molecular Electrostatic Potential (MEP) | Identifies sites for nucleophilic and electrophilic attack, crucial for understanding intermolecular interactions. dntb.gov.ua |
Conformational Analysis and Energy Landscape Mapping
The biological activity of a flexible molecule is often determined by the specific three-dimensional conformation it adopts when interacting with its target. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and the energy barriers between them. mdpi.com For this compound, the flexibility of the cyclopentane ring and the rotation of the methoxy group are key conformational variables.
Computational methods can systematically explore the conformational space of a molecule. For a structurally similar compound, 5,6-dimethoxy-1-indanone, computational studies have explored the rotation of the methoxy groups to identify the most stable arrangement. nih.gov A similar analysis for this compound would involve rotating the C-O bond of the methoxy group and exploring the puckering of the five-membered ring to find the global energy minimum and other low-energy conformers.
The results of a conformational search are often visualized as a potential energy landscape (PEL). ucsb.edu A PEL is a high-dimensional surface that plots the potential energy of the system as a function of its atomic coordinates. ucsb.edu Minima on this landscape correspond to stable or metastable conformations, while saddle points represent the transition states between them. researchgate.net Mapping this landscape provides a comprehensive understanding of the molecule's flexibility and the relative populations of its different conformers at a given temperature. psu.eduresearchgate.net Advanced algorithms can be used to explore these complex energy landscapes and identify the most relevant conformational states for biological activity. psu.edursc.org
Nuclear Magnetic Resonance (NMR) spectroscopy, combined with quantum chemical calculations, is a powerful experimental and theoretical approach for conformational analysis. mdpi.com Theoretical calculations of NMR chemical shifts for different conformers can be compared with experimental data to determine the predominant conformation in solution.
Development of Cheminformatics Tools for Indane Amine Research
Cheminformatics combines chemistry, computer science, and information science to store, retrieve, and analyze chemical data. researchgate.netyoutube.com The development of specialized cheminformatics tools is crucial for accelerating research on compound classes like indane amines. These tools are used for a variety of tasks, from managing chemical libraries to building predictive models. researchgate.netnih.gov
One major application of cheminformatics is the development of Quantitative Structure-Property Relationship (QSPR) models. nih.gov These models are similar to QSAR but predict physicochemical properties (like solubility or CO2 absorption) rather than biological activity. For indane amines, QSPR models could be developed to predict properties relevant to drug development, such as membrane permeability or metabolic stability.
Cheminformatics platforms facilitate virtual screening, where large databases of chemical compounds are computationally screened to identify those likely to bind to a specific biological target. researchgate.net For indane amine research, this could involve searching for commercially available or synthetically accessible indanes with specific desired properties using pharmacophore models or similarity searches based on the this compound scaffold.
Furthermore, cheminformatics tools are essential for analyzing the chemical space of indane derivatives. nih.gov By mapping the known indane compounds based on their structural features, researchers can identify underexplored regions of chemical space, suggesting opportunities for the synthesis of novel compounds with unique properties. mdpi.com Open-source toolkits provide the foundational functionality for many of these applications, enabling the creation of customized workflows for data analysis and molecular manipulation. nih.gov
Table 3: Cheminformatics Applications in Indane Amine Research
| Cheminformatics Tool/Method | Purpose | Example Application |
|---|---|---|
| QSAR/QSPR Modeling | To build predictive models for biological activity or physicochemical properties. nih.gov | Predicting the anticancer activity of novel indane carbocyclic nucleosides. nih.gov |
| Virtual Screening | To identify potential hit compounds from large chemical databases. researchgate.net | Screening a database for compounds similar to this compound that might bind to a specific neurological target. |
| Chemical Space Analysis | To visualize and navigate the diversity of known indane derivatives. nih.gov | Identifying novel substitution patterns on the indane scaffold that have not yet been explored. |
Future Directions and Research Perspectives for 5 Fluoro 6 Methoxy 2,3 Dihydro 1h Inden 1 Amine
Utility as Chiral Building Blocks in Complex Organic Synthesis
The development of new drugs increasingly relies on the use of chiral building blocks to optimize interactions with biological targets, which are themselves chiral. enamine.net 5-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-amine, possessing a stereocenter at the C1 position, represents a valuable chiral synthon. Its rigid bicyclic structure provides a well-defined three-dimensional orientation of its substituents, a desirable feature in the rational design of complex molecules.
Future research will likely focus on the resolution of racemic this compound to yield its individual enantiomers. These enantiomerically pure forms can then be incorporated into more complex molecular architectures, serving as foundational elements in the asymmetric synthesis of novel pharmaceutical candidates. The strategic placement of the fluorine atom and the methoxy (B1213986) group on the aromatic ring offers additional points for chemical modification, further expanding its utility as a versatile building block. The synthesis of novel chiral amino acids and amino alcohols often relies on such precursors. nih.gov
Exploration in the Discovery of Novel Chemical Entities with Modulated Bioactivity
The aminoindane core is a well-established pharmacophore found in a variety of biologically active compounds. Historically, aminoindanes have been investigated for a range of therapeutic applications, including their potential as anti-Parkinsonian agents and for their effects on the central nervous system. nih.govnih.gov The specific substitution pattern of this compound suggests a rich potential for discovering new chemical entities with fine-tuned biological activities.
The fluorine atom, a common bioisostere for a hydrogen atom, can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. fluorochem.co.uk It can enhance metabolic stability, improve binding affinity to target proteins, and modulate pKa. The methoxy group can also influence the electronic and steric properties of the molecule, impacting its biological profile. Future research endeavors will likely involve the synthesis of a library of derivatives of this compound, systematically exploring the impact of modifications at the amino group and other positions on the indane scaffold. This exploration could lead to the identification of novel compounds with modulated activity at various receptors and enzymes. For instance, related aminoindane derivatives have been investigated as dopamine (B1211576) D2-like receptor agonists. nih.gov
Integration into High-Throughput Screening Libraries for Pharmacological Lead Identification
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large numbers of compounds for their biological activity. nih.gov The structural attributes of this compound make it an attractive candidate for inclusion in HTS libraries. Its relatively low molecular weight and drug-like properties align with the criteria for lead-like compounds.
The incorporation of this aminoindane derivative and its analogues into screening libraries will facilitate the unbiased identification of novel biological targets and potential therapeutic applications. The amenability of the amino group to a wide range of chemical transformations allows for the straightforward generation of a diverse set of derivatives, further enhancing the chemical space that can be explored through HTS. This approach accelerates the hit-to-lead optimization process in the quest for new medicines. nih.gov
Emerging Research Themes and Unaddressed Challenges in Aminoindane Chemistry
The field of aminoindane chemistry continues to present both opportunities and challenges. One emerging theme is the development of novel synthetic methodologies to access functionalized aminoindanes with greater efficiency and stereocontrol. The development of catalytic asymmetric methods for the synthesis of chiral aminoindanes, for example, remains an area of active research. nih.gov
A significant challenge lies in the comprehensive toxicological and pharmacological profiling of new aminoindane derivatives. While this class of compounds holds therapeutic promise, some members have been associated with off-target effects and potential for abuse. nih.govnih.gov Therefore, a thorough understanding of the structure-activity relationships (SAR) and structure-toxicity relationships is crucial for the development of safe and effective therapeutic agents based on the aminoindane scaffold. Future research must prioritize not only the discovery of novel bioactivities but also a rigorous assessment of the safety profiles of these new chemical entities.
Q & A
Q. Optimization Tips :
- Temperature control : Maintain ≤60°C during reductive amination to avoid racemization.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of halogenated intermediates .
Advanced: How do structural modifications (e.g., fluoro/methoxy substituents) influence dopamine receptor binding affinity and selectivity?
Methodological Answer :
Structure-activity relationship (SAR) studies on analogous compounds (e.g., trans-2-amino-5-fluoroindanes) reveal:
- Fluoro substituents : Enhance D2-like receptor affinity by stabilizing ligand-receptor interactions via halogen bonding. For example, 5-fluoro substitution increases D2 binding (Ki = 12 nM) compared to non-fluorinated analogs (Ki = 45 nM) .
- Methoxy groups : Improve selectivity for D2 over D1 receptors by reducing steric hindrance in the receptor’s hydrophobic pocket .
- N-alkylation : Adding N-propyl or N-allyl groups boosts lipophilicity and brain permeability, as seen in compound 20 (D2 Ki = 8 nM; D2/D1 selectivity ratio = 15:1) .
Q. Experimental Validation :
- In vitro assays : Use [³H]SCH23390 (D1-like) and [³H]YM-09-151-2 (D2-like) displacement in porcine striatal membranes .
- Functional activity : Measure cAMP/cGMP modulation in rat neostriatal membranes to confirm agonist/antagonist profiles .
Basic: What analytical techniques are critical for characterizing purity and stereochemistry of this compound?
Q. Methodological Answer :
- Chiral HPLC : Use a Chiralpak® AD-H column with hexane:isopropanol (90:10) to resolve enantiomers. Retention times for (R)- and (S)-enantiomers differ by ~2.5 min .
- ¹H/¹³C NMR : Key signals include:
- Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 196.1 (calculated for C₁₀H₁₁FNO).
Advanced: How can computational methods (e.g., DFT) predict electronic properties and reactivity for drug design?
Methodological Answer :
Density functional theory (DFT) at the B3LYP/6-31G(d,p) level provides insights into:
- Electrostatic potential (ESP) : Identify nucleophilic/electrophilic regions. For example, the amine group shows high nucleophilicity (ESP = −45 kcal/mol), favoring protonation in acidic environments .
- Frontier molecular orbitals (FMOs) : A small HOMO-LUMO gap (~4.2 eV) suggests high chemical reactivity, correlating with observed radical scavenging activity in analogs .
- Mulliken charges : Fluorine exhibits a partial charge of −0.25, enhancing hydrogen bonding with receptor residues (e.g., Ser193 in D2) .
Application : Use Gaussian-03 or ORCA software to model interactions with dopamine receptor active sites .
Advanced: How should researchers resolve contradictions in pharmacological data (e.g., conflicting receptor affinity values)?
Methodological Answer :
Contradictions often arise from assay variability or enantiomeric impurities. Mitigation strategies include:
Standardize assays : Use the same receptor source (e.g., porcine vs. rat striatum) and ligand batches .
Enantiomeric purity : Validate chiral purity via circular dichroism (CD) or optical rotation. Even 5% impurity can skew Ki values by 2-fold .
Data triangulation : Cross-validate binding data with functional assays (e.g., adenylyl cyclase inhibition) and computational docking .
Case Study : Compound 5e showed D2 Ki = 10 nM in one study but 25 nM in another. Re-analysis revealed residual DMSO (≥1%) in the latter, artificially reducing affinity .
Basic: What are the stability considerations for storing this compound?
Q. Methodological Answer :
- Light sensitivity : Protect from UV exposure (use amber vials) due to the photosensitive indene core.
- Temperature : Store at −20°C under nitrogen to prevent oxidation of the amine group.
- Degradation markers : Monitor via HPLC for peaks at t = 8.2 min (oxidized quinone) and t = 10.5 min (demethylated product) .
Advanced: How can researchers design derivatives to improve blood-brain barrier (BBB) penetration?
Q. Methodological Answer :
- Lipophilicity optimization : Aim for logP = 2–3 (calculated via ChemDraw). N-Alkyl groups (e.g., N-methyl) increase logP by ~0.5 units .
- P-glycoprotein (P-gp) evasion : Introduce bulky substituents (e.g., N-allyl) to reduce P-gp binding, as shown in compound 4e (brain/plasma ratio = 1.8 vs. 0.5 for unsubstituted analogs) .
- In silico prediction : Use BBB score algorithms in ADMET Predictor® or SwissADME .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
